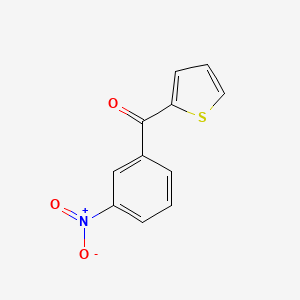

(3-Nitrophenyl)-thiophen-2-ylmethanone

Description

(3-Nitrophenyl)-thiophen-2-ylmethanone is a methanone derivative featuring a thiophene ring linked to a 3-nitrophenyl group. The nitro substituent at the meta position on the phenyl ring and the thiophene moiety contribute to its electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its structure allows for diverse interactions, including π-π stacking, hydrogen bonding (via the nitro group), and hydrophobic interactions, which are critical for biological activity and material applications.

Properties

CAS No. |

7499-69-6 |

|---|---|

Molecular Formula |

C11H7NO3S |

Molecular Weight |

233.24 g/mol |

IUPAC Name |

(3-nitrophenyl)-thiophen-2-ylmethanone |

InChI |

InChI=1S/C11H7NO3S/c13-11(10-5-2-6-16-10)8-3-1-4-9(7-8)12(14)15/h1-7H |

InChI Key |

KMSMPSLCVVLOQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

4-(3-Nitrophenyl)thiazol-2-ylhydrazones

- Structure : Replaces the thiophene ring with a thiazole ring and includes a hydrazone linker.

- Activity: Exhibits potent hMAO-B inhibition (IC₅₀ in nanomolar range) and antioxidant properties. The hydrazone linker and thiazole ring enhance selectivity for hMAO-B over other isoforms, attributed to electronic effects and steric compatibility with the enzyme’s active site .

- Physicochemical Properties : Predicted to penetrate the blood-brain barrier (CNS penetration), critical for neurodegenerative disease (NDD) therapeutics.

Methanone, (2-methyl-1H-indol-3-yl)(3-nitrophenyl)-

- Structure : Substitutes thiophene with a 2-methylindole ring.

- Synthesis : Achieved with a reference yield of 64%, indicating moderate synthetic accessibility .

- Implications : The indole system’s larger aromatic surface area may improve binding to hydrophobic pockets in biological targets but reduce solubility compared to thiophene derivatives.

(E)-1-(2,6-Dimethylimidazo[1,2-α]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one

- Structure: Features an imidazopyridine core conjugated to 3-nitrophenyl via a chalcone-like enone linker.

- Activity : Targets STAT3 phosphorylation, a key pathway in cancer and inflammation. The extended conjugation system enhances interaction with kinase domains .

Functional Group Variations

3-Acetyl-2-methyl-5-phenylthiophene

- Structure: Replaces the methanone group with an acetyl substituent and adds methyl/phenyl groups on the thiophene ring.

- Implications: The acetyl group may reduce electrophilicity compared to the methanone, altering reactivity in nucleophilic additions or binding interactions .

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

- Structure : Incorporates a hydroxypyrrolidinyl group instead of the 3-nitrophenyl moiety.

- Activity : The hydroxyl group and stereochemistry (R-configuration) likely enhance hydrogen bonding and chiral recognition in receptor binding, useful in enantioselective catalysis or drug design .

Nitroaryl Positional Isomers

1-(2-Amino-6-nitrophenyl)ethanone

- Structure: Nitro group at the para position relative to an amino group on the phenyl ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.